An In-depth Technical Guide to 1-Amino-2-(pyrimidin-5-yl)propan-2-ol: Chemical Structure and Physical Properties
An In-depth Technical Guide to 1-Amino-2-(pyrimidin-5-yl)propan-2-ol: Chemical Structure and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-(pyrimidin-5-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrimidine ring, a cornerstone in numerous biologically active molecules. The pyrimidine moiety is integral to the structure of nucleobases, vitamins, and a wide array of pharmaceuticals, including anticancer, antiviral, and antimicrobial agents.[1][2][3][4] The presence of both an amino and a hydroxyl group in 1-Amino-2-(pyrimidin-5-yl)propan-2-ol classifies it as an amino alcohol, a structural motif known to enhance interactions with biological targets.[5] This guide provides a comprehensive overview of the chemical structure and predicted physical properties of this compound, offering valuable insights for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular structure of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol consists of a propan-2-ol backbone with a pyrimidine ring attached to the second carbon and an amino group on the first carbon.
Molecular Formula: C₇H₁₁N₃O
Molecular Weight: 169.19 g/mol
IUPAC Name: 1-Amino-2-(pyrimidin-5-yl)propan-2-ol
Structural Elucidation: A Spectroscopic Approach
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine ring, the propanol backbone, and the amino and hydroxyl groups. The aromatic protons on the pyrimidine ring would likely appear in the downfield region (δ 7.0-9.0 ppm). The protons of the methyl and methylene groups on the propanol chain would resonate in the upfield region. The chemical shifts of the -NH₂ and -OH protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbons of the pyrimidine ring would be observed in the aromatic region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include:
-
O-H stretching of the alcohol group (broad band around 3200-3600 cm⁻¹)
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N-H stretching of the primary amine (two sharp bands around 3300-3500 cm⁻¹)
-
C-N stretching (around 1000-1200 cm⁻¹)
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C=N and C=C stretching from the pyrimidine ring (around 1400-1650 cm⁻¹)
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as water, ammonia, or cleavage of the propanol chain, providing further structural information.
Physical Properties
The physical properties of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol can be inferred from related amino alcohol and pyrimidine compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless to light-colored solid or liquid | Based on similar amino alcohols.[6][7] |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Boiling Point | > 160 °C | Based on the boiling point of 1-amino-2-propanol.[6][8] |
| Solubility | Soluble in water and polar organic solvents | The amino and hydroxyl groups will facilitate hydrogen bonding.[6] |
| pKa | ~9.5 for the amino group | Similar to other primary amino alcohols.[9] |
Synthesis and Reactivity
The synthesis of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol can be approached through several synthetic routes. A plausible method involves the reaction of a suitable pyrimidine derivative with an amino alcohol precursor. For instance, a nucleophilic substitution reaction between a halogenated pyrimidine and 1-amino-2-propanol could yield the target compound. The reaction conditions, such as the choice of solvent and base, would need to be optimized to achieve a good yield.[10]
The reactivity of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is dictated by its functional groups. The amino group can act as a nucleophile and a base, while the hydroxyl group can undergo oxidation and esterification reactions. The pyrimidine ring can participate in electrophilic and nucleophilic aromatic substitution reactions.
Potential Applications in Drug Development
The unique combination of a pyrimidine ring and an amino alcohol moiety makes 1-Amino-2-(pyrimidin-5-yl)propan-2-ol an attractive scaffold for the design of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs.[2][4] The amino and hydroxyl groups provide sites for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties. This compound could serve as a key intermediate in the synthesis of more complex molecules with potential activities in areas such as oncology, virology, and microbiology.[5]
Experimental Workflow: Synthesis and Characterization
A general workflow for the synthesis and characterization of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol is outlined below.
Figure 1. A representative workflow for the synthesis, characterization, and preliminary biological evaluation of 1-Amino-2-(pyrimidin-5-yl)propan-2-ol.
Conclusion
1-Amino-2-(pyrimidin-5-yl)propan-2-ol represents a promising chemical entity with significant potential in drug discovery and development. Its structure, combining the biologically significant pyrimidine ring with a versatile amino alcohol side chain, offers a rich scaffold for the design of novel therapeutics. This guide provides a foundational understanding of its chemical and physical properties, which is essential for researchers and scientists working in the field of medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.
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